molecular formula C4H5ClN2O B075023 2-Hydroxypyrimidine hydrochloride CAS No. 1450-92-6

2-Hydroxypyrimidine hydrochloride

Cat. No.: B075023
CAS No.: 1450-92-6
M. Wt: 132.55 g/mol
InChI Key: IAJINJSFYTZPEJ-UHFFFAOYSA-N
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Description

2-Hydroxypyrimidine hydrochloride is a versatile heterocyclic building block and a molecule of significant interest in medicinal chemistry and biochemical research. This compound exists in a tautomeric equilibrium with its 2-pyrimidinone form, a key pharmacophore found in a wide array of biologically active molecules. Its primary research value lies in its role as a critical scaffold for the synthesis of nucleoside analogs, kinase inhibitors, and various enzyme substrates. Researchers utilize this compound to investigate structure-activity relationships (SAR) in drug discovery, particularly in the development of therapeutics targeting cancer, viral infections, and inflammatory diseases. Its mechanism of action is often contextual, functioning as a hydrogen bond donor and acceptor within the active sites of enzymes such as protein kinases, where it can mimic the natural ATP purine base, leading to competitive inhibition. This high-purity compound is an essential reagent for organic synthesis, fragment-based drug design, and the study of nucleic acid chemistry, providing a robust foundation for advancing pharmaceutical and biochemical research programs.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrimidin-2-one;hydrochloride
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InChI

InChI=1S/C4H4N2O.ClH/c7-4-5-2-1-3-6-4;/h1-3H,(H,5,6,7);1H
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InChI Key

IAJINJSFYTZPEJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CNC(=O)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H5ClN2O
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DSSTOX Substance ID

DTXSID3068091
Record name Pyrimidine-2-ol hydrochloride
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Molecular Weight

132.55 g/mol
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Physical Description

Yellow crystalline powder; Hygroscopic; [Alfa Aesar MSDS]
Record name 2-Hydroxypyrimidine hydrochloride
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CAS No.

38353-09-2
Record name 2(1H)-Pyrimidinone, hydrochloride (1:1)
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Record name 2(1H)-Pyrimidinone, hydrochloride (1:1)
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Record name 2-Hydroxypyrimidine hydrochloride
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Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 2-Hydroxypyrimidine (B189755) Derivatives

The construction of the 2-hydroxypyrimidine ring system can be achieved through several reliable synthetic strategies. These methods often involve the cyclization of a three-carbon fragment with a source of the N-C-N unit, such as guanidine (B92328) or urea (B33335).

A widely employed method for synthesizing 2-aminopyrimidine (B69317) derivatives, which are tautomeric with 2-imino-1,2-dihydropyrimidines and can be considered precursors to 2-hydroxypyrimidines, is the condensation of α,β-unsaturated ketones (chalcones) with guanidine hydrochloride. derpharmachemica.comjocpr.comnih.gov This reaction is typically carried out in an alcoholic solvent under basic conditions, such as in the presence of potassium hydroxide (B78521) or sodium methoxide. derpharmachemica.comasianpubs.org The process involves the initial reaction of a chalcone (B49325) with guanidine, followed by cyclization and dehydration to form the stable pyrimidine (B1678525) ring. jocpr.comasianpubs.org

The reaction of chalcones derived from various substituted aromatic aldehydes with guanidine hydrochloride has been shown to produce a library of 2,4,6-trisubstituted pyrimidines in quantitative yields. nih.gov This approach is valued for its versatility and the accessibility of the starting materials. asianpubs.org

Table 1: Comparison of Synthetic Conditions for Pyrimidine Synthesis via Condensation

ReactantsMethodConditionsReaction TimeYield (%)Reference
Chalcone, Guanidine-HClConventionalEthanol, 50% KOH, Reflux12 h18-51 derpharmachemica.com
Chalcone, Guanidine-HClConventionaltert-Butoxide, Reflux4 hNot specified jocpr.com
Chalcone, Guanidine-HClMicrowaveDMF, Sodium methoxide, 210 W30 minHigh asianpubs.org
4-Aminoacetophenone-derived chalcones, Guanidine-HClConventionalBasic alcoholic conditionsNot specifiedQuantitative nih.gov

Another significant pathway to 2-hydroxypyrimidines involves the chemical modification of pre-formed heterocyclic rings. The Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classic method for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their corresponding thiones. nih.gov These DHPMs serve as valuable precursors that can be subsequently aromatized to form the corresponding 2-hydroxypyrimidine derivatives.

The conversion of the dihydropyrimidine (B8664642) ring to the aromatic pyrimidine system is an oxidative process. While various oxidizing agents can be employed, this two-step sequence—Biginelli reaction followed by oxidation—provides a versatile route to highly substituted pyrimidines that may not be readily accessible through direct condensation methods. Similarly, dihydropyrimidin-2(1H)-thiones can undergo oxidative desulfurization to yield the 2-hydroxypyrimidine product.

The application of microwave irradiation has significantly enhanced the synthesis of 2-hydroxypyrimidine derivatives. derpharmachemica.comasianpubs.org When applied to the condensation reaction between chalcones and guanidine, microwave-assisted protocols have demonstrated dramatic reductions in reaction time and substantial increases in product yields compared to conventional heating methods. derpharmachemica.comasianpubs.org For instance, reactions that required 12 hours of refluxing under conventional conditions were completed in just 4-5 minutes under UV irradiation or 30 minutes in a microwave oven, with yields improving from as low as 18% to as high as 88%. derpharmachemica.comasianpubs.org

Microwave-assisted synthesis is not limited to condensation reactions and has been successfully applied to the preparation of various fused pyrimidine systems, such as 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and 2H-pyrido[1,2-a]pyrimidine-2-ones. rsc.orgresearchgate.net These methods are favored for their efficiency, convenience, and alignment with the principles of green chemistry due to reduced solvent usage and energy consumption. asianpubs.orgresearchgate.net

2-Hydroxypyrimidine Hydrochloride as a Synthetic Intermediate

This compound is a stable and convenient form of 2-hydroxypyrimidine, making it a valuable building block in organic synthesis. sigmaaldrich.comsigmaaldrich.com Its utility is particularly pronounced in the construction of molecules with potential pharmaceutical applications.

The 2-hydroxypyrimidine core is a fundamental component of various nucleoside analogs, which are a cornerstone of antiviral and anticancer therapies. The N-hydroxypyrimidine-2,4-dione scaffold, for which 2-hydroxypyrimidine is a foundational structure, is crucial for the biological activity of certain inhibitors of HIV reverse transcriptase-associated ribonuclease H (RNase H). nih.gov This scaffold functions by chelating the two essential magnesium ions in the enzyme's active site. nih.gov The synthesis of these complex thienopyrimidine-2,4-diones highlights the importance of the pyrimidine unit as a starting point for developing potent and selective enzyme inhibitors. nih.gov this compound serves as a key precursor for creating these and other modified pyrimidine bases that are subsequently incorporated into nucleoside-like structures.

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents. 2-Hydroxypyrimidine and its derivatives are critical intermediates in the synthesis of these pharmaceuticals. A prominent example is the synthesis of Bosentan, an endothelin receptor antagonist. The process involves the conversion of 2-cyanopyrimidine, which can be prepared from a 2-substituted pyrimidine precursor, into pyrimidin-2-carboxamidine hydrochloride. google.com This intermediate is then cyclized to build the core structure of the final drug molecule. google.com

Furthermore, libraries of 2,4,6-trisubstituted pyrimidines synthesized from chalcones and guanidine hydrochloride have been screened for biological activity, with some compounds showing significant anti-inflammatory and analgesic properties. nih.gov The development of N-hydroxy thienopyrimidine-2,4-diones as potent inhibitors of HIV RNase H further underscores the role of the 2-hydroxypyrimidine scaffold as a starting point for drugs with novel mechanisms of action. nih.gov

Derivatization for Specialized Intermediates

The chemical reactivity of 2-hydroxypyrimidine allows for its conversion into other valuable pyrimidine derivatives, such as 2-chloropyrimidine (B141910) and aminohydroxypyrimidines. These transformations are crucial for building more complex molecular architectures.

2-Chloropyrimidine Synthesis:

A common and effective method for the synthesis of 2-chloropyrimidine involves the treatment of this compound with a chlorinating agent. orgsyn.org A mixture of phosphorus pentachloride and phosphorus oxychloride, or phosphorus oxychloride alone, can be utilized for this conversion. orgsyn.org This reaction is a standard procedure for converting a hydroxyl group on a heterocyclic ring to a chlorine atom, which then acts as a good leaving group for subsequent nucleophilic substitution reactions.

Another approach involves the diazotization of 2-aminopyrimidine in the presence of hydrochloric acid and sodium nitrite (B80452) at low temperatures, which also yields 2-chloropyrimidine. orgsyn.org

Aminohydroxypyrimidine Synthesis:

The synthesis of aminohydroxypyrimidines from 2-hydroxypyrimidine can be achieved through a multi-step process. A key strategy involves the initial conversion of 2-hydroxypyrimidine to 2-chloropyrimidine, as described above. The resulting 2-chloropyrimidine is a reactive intermediate that can readily undergo nucleophilic aromatic substitution with various amines. researchgate.netresearchgate.net

For instance, the reaction of 2-chloropyrimidine with different substituted amines can afford a variety of 2-aminopyrimidine derivatives. researchgate.netnih.gov This reaction can be facilitated by microwave irradiation, which often leads to shorter reaction times and improved yields. nih.gov The choice of the amine and the reaction conditions can be tailored to produce the desired aminopyrimidine. Subsequent hydrolysis of the chloro group, if present at other positions, or other functional group manipulations can then lead to the final aminohydroxypyrimidine target.

Chiral Synthesis and Stereoselective Approaches

The development of stereoselective methods to synthesize chiral molecules is of paramount importance, particularly in the pharmaceutical industry. The pyrimidine ring of 2-hydroxypyrimidine can be a substrate for such transformations, notably in the synthesis of chiral cyclic ureas through asymmetric hydrogenation.

Hydrogenation for Cyclic Ureas:

Optically active cyclic ureas are valuable building blocks in medicinal chemistry. An efficient route to these compounds involves the asymmetric hydrogenation of 2-hydroxypyrimidines. This reaction takes advantage of the tautomeric equilibrium of 2-hydroxypyrimidine, which exists predominantly as pyrimidin-2(1H)-one.

The hydrogenation can be catalyzed by transition metal complexes, with both palladium and iridium catalysts showing high efficacy. In a palladium-catalyzed system, various 4-aryl substituted 2-hydroxypyrimidines can be hydrogenated to the corresponding chiral cyclic ureas with excellent yields and high enantioselectivities. The reaction proceeds through the hydrogenation of the C=N bond of the pyrimidin-2(1H)-one tautomer.

Similarly, iridium-catalyzed asymmetric hydrogenation of 4,6-disubstituted 2-hydroxypyrimidines provides access to chiral cyclic ureas with high diastereoselectivities and enantioselectivities. The presence of an in situ generated hydrogen halide promotes the equilibrium towards the oxo form, facilitating the hydrogenation.

Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of 2-Hydroxypyrimidines

Substrate (4-Aryl-2-hydroxypyrimidine) Catalyst System Yield (%) Enantiomeric Excess (ee, %)
4-Phenyl-2-hydroxypyrimidine Pd(OCOCF₃)₂ / Ligand 91 94
4-(4-Methoxyphenyl)-2-hydroxypyrimidine Pd(OCOCF₃)₂ / Ligand 96 92
4-(4-Chlorophenyl)-2-hydroxypyrimidine Pd(OCOCF₃)₂ / Ligand 88 95
4-(4-Trifluoromethylphenyl)-2-hydroxypyrimidine Pd(OCOCF₃)₂ / Ligand 82 96

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of 4,6-Disubstituted 2-Hydroxypyrimidines

Substrate Catalyst System Yield (%) Enantiomeric Excess (ee, %)
4,6-Dimethyl-2-hydroxypyrimidine [Ir(cod)Cl]₂ / Ligand 95 92
4-Methyl-6-phenyl-2-hydroxypyrimidine [Ir(cod)Cl]₂ / Ligand 92 96
4,6-Diphenyl-2-hydroxypyrimidine [Ir(cod)Cl]₂ / Ligand 85 94

Reaction Mechanisms and Chemical Reactivity Studies

Tautomeric Equilibria and Interconversion Dynamics

The tautomerism of 2-hydroxypyrimidine (B189755) involves the equilibrium between its hydroxy (enol) and oxo (keto) forms. This dynamic process is fundamental to its chemical behavior and has been the subject of extensive experimental and theoretical investigation. In the gas phase and non-polar environments, the hydroxy tautomer is generally the more stable form, while the oxo tautomer predominates in polar solvents and the solid state. acs.orgnih.gov

Experimental techniques, particularly matrix-isolation Fourier-transform infrared (FT-IR) spectroscopy, have been instrumental in studying the tautomeric equilibrium of 2-hydroxypyrimidine. In this method, molecules are trapped in an inert gas matrix (like argon) at very low temperatures, allowing for the direct observation of individual tautomers.

FT-IR spectra of 2-hydroxypyrimidine isolated in an argon matrix clearly show that the hydroxy tautomeric form is highly predominant. acs.org This finding is consistent with studies on the related molecule, 2-hydroxypyridine (B17775), where the enol form is favored in the gas phase by approximately 3 kJ/mol. nih.gov The vibrational data from these experiments, when compared with theoretical calculations, provide definitive assignments for the spectral bands corresponding to each tautomer.

A study combining matrix-isolation FT-IR with ab initio calculations provided detailed vibrational assignments for the dominant hydroxy tautomer of 2-hydroxypyrimidine. acs.org The experimental and calculated frequencies for key vibrational modes show strong agreement, confirming the structural assignment.

Table 1. Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Hydroxy Tautomer of 2-Hydroxypyrimidine in an Argon Matrix. acs.org
Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment Description
ν(OH)35913591O-H stretching
ν(CH)30953093C-H stretching (ring)
Ring Mode16441637Ring stretching
Ring Mode15811579Ring stretching
δ(OH)11791182O-H in-plane bending

Theoretical and computational chemistry have provided deep insights into the energetics and structural dynamics of the tautomeric interconversion of 2-hydroxypyrimidine. Ab initio and density functional theory (DFT) calculations have been employed to determine the relative stabilities of the tautomers and the energy barriers for their interconversion. acs.orgacs.orgwayne.edu

Early ab initio calculations predicted that the hydroxy form of 2-hydroxypyrimidine is the most stable tautomer. acs.org More advanced computational methods have refined these predictions. For the related 2-hydroxypyridine/2-pyridone system, high-level calculations predict an energy difference of about 2.9 kJ/mol in favor of the hydroxy form in the gas phase, which aligns well with experimental values. rsc.org For 2-hydroxypyrimidine itself, ab initio calculations predicted the hydroxy form to be significantly more stable, with an estimated tautomeric equilibrium constant KT(hydroxy/oxo) of 60. acs.org

Computational models also explore the potential energy surface for the tautomerization reaction. For the 2-hydroxypyridine/2-pyridone system, calculations show a substantial energy barrier for the direct intramolecular proton transfer in the ground state, suggesting that this process is slow without a catalyst. wuxibiology.comaip.org The transition state involves a strained four-membered ring, leading to high activation energy. wuxibiology.com

Table 2. Calculated Relative Energies of 2-Hydroxypyridine/2-Pyridone Tautomers. nih.govwayne.edu
MethodBasis SetEnergy Difference (kcal/mol) (Pyridone - Hydroxypyridine)
MP2 (Second-order Møller-Plesset)6-31G*-0.1
CCSD (Coupled Cluster with Singles and Doubles)6-311++G 1.2 - 2.2
B3LYP (Density Functional Theory)6-311++G-0.2 to -0.7

Note: A positive value indicates 2-pyridone (oxo form) is less stable than 2-hydroxypyridine (hydroxy form).

The tautomeric equilibrium of 2-hydroxypyrimidine is highly sensitive to its environment, particularly the polarity of the solvent. While the hydroxy form dominates in the gas phase and non-polar matrices, the oxo form is favored in polar solvents and the crystalline state. acs.org This shift is primarily due to the different ways the two tautomers interact with their surroundings.

The introduction of water molecules has a profound effect on the tautomeric balance. Matrix-isolation FT-IR experiments have demonstrated a noticeable shift from the hydroxy to the oxo tautomer when water is added to the argon matrix. acs.org This water-induced shift occurs because water can form hydrogen-bonded bridges between the N-H and C=O groups of the oxo tautomer, providing significant stabilization. acs.orgwuxibiology.com Computational studies on the hydrated complexes of the 2-hydroxypyridine/2-pyridone system show that the presence of even a single water molecule can invert the relative stability, favoring the keto form. researchgate.net The water molecule acts as a catalyst, significantly lowering the energy barrier for the proton transfer reaction. wuxibiology.com

Substituent effects also play a crucial role in determining tautomeric preference. Studies on substituted 2-hydroxypyridines show that the position of the substituent can influence the relative populations of the tautomers. nih.gov For example, chlorination at different positions on the pyridine (B92270) ring alters the stability of the hydroxy and oxo forms. Chlorination at position 5 or 6 of 2-hydroxypyridine strongly stabilizes the hydroxy tautomer, whereas substitution at position 3 or 4 leads to a significant population of the oxo form. nih.gov These effects are attributed to the electronic influence (inductive and resonance effects) of the substituent on the acidity of the O-H group and the basicity of the ring nitrogen. semanticscholar.org

Electrochemical Reaction Pathways

The electrochemical behavior of 2-hydroxypyrimidine has been investigated primarily through polarography and other voltammetric techniques, revealing complex reduction mechanisms involving radical and anionic intermediates.

The electrochemical reduction of 2-hydroxypyrimidine proceeds through the formation of distinct reactive intermediates.

Anionic and Radical Intermediates: In DMSO, the primary intermediate is the radical anion . umich.edu This species is a strong base and rapidly deprotonates a parent 2-hydroxypyrimidine molecule. This "father-son" reaction produces two new species: the anion of 2-hydroxypyrimidine and a neutral free radical . umich.edu

Reactivity of Intermediates: The subsequent reactivity of these intermediates governs the final products of the electrolysis.

Dimerization: The neutral free radical is more reactive than the initial radical anion and dimerizes rapidly. The radical anion itself can also dimerize, but this pathway is slower than the proton abstraction reaction. umich.edu

Reactions with Mercury Electrode: The anion of 2-hydroxypyrimidine can react with the mercury electrode, forming a Hg(I)-Hg(0) couple, which introduces additional waves in the polarogram. umich.edu

Influence of pH: In aqueous solutions, the nature of the radical species is pH-dependent. Radicals can be generated by the reaction of 2-hydroxypyrimidine with hydrated electrons or hydrogen atoms produced during radiolysis. researchgate.net Electron spin resonance (EPR) spectroscopy has been used to identify the structures of these radicals. The initial electron adduct can protonate to form a neutral radical, with the site of protonation depending on the solution's pH. researchgate.netnih.gov The subsequent reactions of these radicals, such as elimination or dimerization, are also influenced by the specific structure of the radical intermediate. researchgate.net

Relevance to Nucleic Acid Base Reduction Chemistry

The pyrimidine (B1678525) core of 2-hydroxypyrimidine makes it a relevant model for studying the reduction chemistry of nucleic acid bases like cytosine and thymine. The electrochemical reduction of pyrimidine and its derivatives has been investigated to understand the mechanisms of DNA damage and repair.

Electrochemical studies have shown that pyrimidine itself can be reduced at the 3,4-double bond. psu.edu In the case of cytosine (4-amino-2-hydroxypyrimidine), the reduction process is more complex, involving a multi-electron reduction. This process includes the reduction of the 3,4-N=C bond, followed by deamination to form 2-hydroxypyrimidine. The resulting 2-hydroxypyrimidine can then undergo further reduction. psu.edu Specifically, 2-hydroxypyrimidine has been observed to undergo a one-electron reduction to form a radical species, which can then dimerize. psu.edu

These electrochemical behaviors provide insights into how the pyrimidine ring in nucleic acids might be susceptible to reductive damage. The one-electron reduction potentials of pyrimidine bases and their nucleosides are crucial parameters in understanding the thermodynamics of DNA redox chemistry. acs.org Quantum mechanical calculations have been employed to predict the reduction potentials of nucleic acids, indicating that cytosine is among the most readily reduced of the fundamental bases. psu.edu

Nucleophilic Reactivity and Ambident Character

2-Hydroxypyrimidine is an ambident nucleophile, meaning it can react at two different sites: the nitrogen atom or the oxygen atom of its tautomeric forms. This dual reactivity is a cornerstone of its chemical versatility.

Pathways of Attack at Heteroatoms

The nucleophilic character of 2-hydroxypyrimidine is manifested in its reactions with electrophiles, primarily through alkylation. The presence of two tautomers, 2-hydroxypyrimidine and 2-pyrimidinone, allows for nucleophilic attack from either the exocyclic oxygen atom or the ring nitrogen atom.

O-Alkylation: The 2-hydroxypyrimidine tautomer, with its hydroxyl group, can act as an oxygen nucleophile, leading to the formation of 2-alkoxypyrimidines.

N-Alkylation: The 2-pyrimidinone tautomer, with its amide-like structure, can act as a nitrogen nucleophile, resulting in the formation of N-alkyl-2-pyrimidinones.

The preference for one pathway over the other is a classic example of regioselectivity and can be influenced by a variety of factors. researchgate.netacs.org

Influence of Reaction Conditions on Product Selectivity

The outcome of nucleophilic substitution reactions on 2-hydroxypyrimidine is highly dependent on the reaction conditions, which can be manipulated to favor either N- or O-alkylation. This control is often explained by the principles of kinetic versus thermodynamic control and the Hard and Soft Acids and Bases (HSAB) theory. wikipedia.orglibretexts.orgmasterorganicchemistry.comwiley-vch.de

Table 1: Influence of Reaction Conditions on the Alkylation of 2-Hydroxypyrimidine/2-Pyrimidinone

FactorCondition Favoring N-AlkylationCondition Favoring O-AlkylationRationale
Solvent Polar aprotic solvents (e.g., DMF)Nonpolar solvents (e.g., benzene)Polar aprotic solvents solvate the cation of the salt, leaving the more nucleophilic nitrogen atom of the pyridone anion free to react. In nonpolar solvents, the salt may exist as a tighter ion pair, favoring attack by the more electronegative oxygen atom. neliti.com
Base/Counter-ion Strong, non-coordinating bases (e.g., NaH)Silver salts (e.g., Ag2O)The sodium salt of 2-pyrimidinone in DMF exists as a dissociated ion pair, favoring N-alkylation. The silver salt is more covalent, and the silver ion coordinates to the harder oxygen atom, directing alkylation to that site. neliti.com
Electrophile Soft electrophiles (e.g., alkyl iodides)Hard electrophiles (e.g., alkyl triflates, trialkyloxonium salts)According to HSAB theory, the softer nitrogen nucleophile prefers to react with softer electrophiles, while the harder oxygen nucleophile reacts preferentially with harder electrophiles. wiley-vch.de
Temperature Lower temperatures (Kinetic Control)Higher temperatures (Thermodynamic Control)N-alkylation is often the kinetically favored product, forming faster at lower temperatures. The O-alkylated product, being an aromatic ether, is often the more thermodynamically stable product and is favored at higher temperatures where equilibrium can be established. wikipedia.orglibretexts.orgmasterorganicchemistry.comdergipark.org.tr
Catalyst -TfOH-catalyzed carbenoid insertionSpecific catalysts can be employed to achieve high regioselectivity for O-alkylation. nih.gov

Research has shown that the alkylation of 2-pyridones can be directed towards N-alkylation by using specific reagents and conditions. For example, a mild and regioselective N-alkylation has been achieved in water using a micellar system. researchgate.net Conversely, methods for the regioselective O-alkylation have also been developed, such as using TfOH-catalyzed carbenoid insertion, which can achieve greater than 99:1 selectivity for the O-alkylated product. nih.gov

Proton Transfer Processes in Complexation

Proton transfer is a fundamental process in the chemistry of 2-hydroxypyrimidine, particularly when it interacts with other molecules to form complexes. These processes can occur in both the ground and excited states and are crucial in various chemical and biological systems.

In the context of complexation, proton transfer can be observed in hydrogen-bonded systems and in coordination with metal ions. Theoretical and experimental studies on 2-(2′-hydroxyphenyl)pyrimidines have shown that upon photoexcitation, a rapid intramolecular proton transfer occurs from the phenolic hydroxyl group to a nitrogen atom of the pyrimidine ring. nih.gov This excited-state intramolecular proton transfer (ESIPT) leads to the formation of a keto-tautomer with distinct photophysical properties. nih.gov The protonation of the pyrimidine ring can inhibit this ESIPT process, leading to changes in fluorescence, a property that can be exploited in chemical sensing. nih.gov

The formation of hydrogen-bonded complexes, for instance with water, can also facilitate proton transfer. Theoretical studies on the 2-pyrimidinone-water complex have investigated the mechanism of proton transfer, which is relevant to understanding tautomerization in biological systems. acs.org The presence of water molecules can significantly lower the energy barrier for tautomerization between the keto and enol forms.

In complexes with metal ions, proton transfer or deprotonation of the 2-hydroxypyrimidine ligand can significantly alter the electronic and photophysical properties of the complex. For example, in a dinuclear zinc(II) complex of a 2-(2-hydroxyphenyl)pyrimidine derivative, deprotonation of the ligand upon coordination leads to a significant blue-shift in the emission spectrum and an increase in quantum efficiency. psu.edu Similarly, the protonation state of a hydroxypyridine ligand in ruthenium polypyridyl complexes has been shown to strongly affect the redox potential of the metal center. nih.gov These findings highlight how proton transfer events coupled with complexation can be used to tune the properties of molecular systems.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful non-destructive technique for identifying functional groups and elucidating the molecular structure of 2-Hydroxypyrimidine (B189755) hydrochloride.

The FT-IR spectrum provides a molecular fingerprint, with absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. While a detailed spectrum for 2-Hydroxypyrimidine hydrochloride itself is not widely published, analysis of the closely related compound, 2-hydroxy-4-methylpyrimidine (B92982) hydrochloride, offers significant insight. asianpubs.org The spectrum, typically recorded in the 4000-400 cm⁻¹ region, reveals key vibrational modes. asianpubs.orgresearchgate.net

The assignments for the observed frequencies are based on comparisons with similar pyrimidine (B1678525) and pyridine (B92270) derivatives. asianpubs.orgrsc.org For instance, the stretching vibrations of C-H bonds typically appear in the 3100-3000 cm⁻¹ range. The broad absorption bands often observed between 3200 cm⁻¹ and 3600 cm⁻¹ can be attributed to the overlapping of O-H and N-H stretching vibrations, which can be influenced by hydrogen bonding. researchgate.net The presence of a strong band in the 1620-1750 cm⁻¹ region is a clear indicator of a carbonyl (C=O) group, which is characteristic of the lactam tautomer. rsc.org

Interactive Table 1: FT-IR Vibrational Assignments for a Related Pyrimidine Compound This table is based on data for 2-hydroxy-4-methylpyrimidine hydrochloride and serves as a representative example. asianpubs.org

Frequency (cm⁻¹)Vibrational AssignmentDescription
~3070ν(C-H)Aromatic C-H stretching
~1680ν(C=O)Carbonyl stretching (lactam form)
~1630ν(C=C) / ν(C=N)Ring stretching vibrations
~1580Ring VibrationPyrimidine ring skeletal vibration
~1450δ(C-H)In-plane C-H bending
~1220ν(C-N)C-N stretching vibration
~850γ(C-H)Out-of-plane C-H bending

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending.

2-Hydroxypyrimidine exists in a tautomeric equilibrium between the lactam (pyrimidin-2(1H)-one) and the lactim (pyrimidin-2-ol) forms. This equilibrium is a critical aspect of its structure and is highly sensitive to the molecule's environment. acs.org Vibrational spectroscopy is instrumental in distinguishing between these two forms. nih.gov

The lactam form is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically found between 1650 and 1700 cm⁻¹. rsc.org It also exhibits an N-H stretching vibration. In contrast, the lactim form lacks the C=O group and instead shows a characteristic O-H stretching band and a C=N stretching vibration. Studies on the model compound 2-hydroxypyridine (B17775) show that the lactam form (2-pyridone) dominates in polar solvents and the solid state, while the lactim form can be observed in the gas phase or in nonpolar solvents. acs.orgnih.gov The presence of water can also shift the equilibrium. nih.gov

Interactive Table 2: Key Spectroscopic Markers for Tautomer Identification

Tautomer FormKey IR Absorption Bands (cm⁻¹)Key Raman Bands (cm⁻¹)
Lactam (Keto)ν(N-H) ~3100-3500ν(C=O) ~1650-1700Weak C=O band
Lactim (Enol)ν(O-H) ~3200-3600ν(C=N) ~1630Strong ring-breathing mode ~1000

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

NMR spectroscopy is an indispensable tool for obtaining detailed structural information at the atomic level and for studying dynamic processes such as chemical reactions.

NMR spectroscopy is widely used to monitor the progress of chemical reactions in real-time and to confirm the structure of the resulting products. magritek.comchemrxiv.orgrsc.org In the synthesis of pyrimidine derivatives, a series of ¹H NMR spectra can be acquired over time to track the disappearance of reactant signals and the appearance of product signals. nih.gov This provides valuable kinetic data and insight into reaction mechanisms, including the detection of transient intermediates. nih.govrsc.org

Furthermore, quantitative ¹H NMR (qNMR) can be employed to determine the yield of a reaction. For example, in certain base-mediated reactions involving pyrimidine precursors, 2-hydroxy pyrimidine can be formed as a hydrolysis by-product. acs.orgacs.org The amount of this by-product can be accurately quantified using ¹H NMR analysis with an internal standard, thus confirming its formation and helping to optimize reaction conditions to minimize its presence. acs.orgacs.org The final structure of this compound is unequivocally confirmed by a combination of ¹H and ¹³C NMR spectroscopy, with chemical shift values and coupling patterns providing a complete picture of the molecule's proton and carbon framework. chemicalbook.com

Other Spectroscopic Techniques

Beyond IR and NMR, other spectroscopic methods provide complementary information, particularly regarding the molecule's electronic structure and its interactions in biological contexts.

Electronic absorption (UV-Vis) and fluorescence spectroscopy are highly sensitive techniques used to study the interactions of molecules with biological macromolecules like proteins and nucleic acids. nih.gov Although specific studies focusing solely on the biological interactions of this compound are limited, the principles are well-established. For instance, the binding of a small molecule to a protein, such as bovine serum albumin (BSA), can be monitored by observing changes in the protein's intrinsic fluorescence, which primarily comes from tryptophan residues. nih.gov

Binding events can cause quenching (a decrease in fluorescence intensity) or a shift in the emission maximum wavelength. A blue shift (to a shorter wavelength) often indicates that the residue has moved to a more hydrophobic environment, while a red shift (to a longer wavelength) suggests exposure to a more polar environment. nih.gov These techniques can be used to determine binding constants and thermodynamic parameters of the interaction. nih.gov

In the context of DNA, certain chemical reactions can convert guanine (B1146940) residues into derivatives like 2,6-diamino-5-formamidino-4-hydroxypyrimidine, which can be characterized by mass spectrometry and other spectroscopic methods. acs.org This highlights the relevance of hydroxypyrimidine structures in the study of DNA damage and repair. The inherent photophysical properties of pyrimidine derivatives also make them building blocks for fluorescent probes designed for biological imaging and sensing applications. mdpi.com

X-ray Diffraction Analysis of Related Complexes

While the crystal structure of this compound itself is not extensively detailed in the available literature, significant understanding can be gained from the X-ray diffraction analysis of closely related pyrimidine derivatives and their metal complexes. These studies provide a foundational understanding of the potential coordination behavior and non-covalent interactions of the 2-hydroxypyrimidine moiety.

Research on pyrimidine derivatives has shown their capacity to form a variety of structures through hydrogen bonding and coordination with metal ions. researchgate.netnih.gov For instance, the crystal structure of N′-hydroxypyrimidine-2-carboximidamide, a related compound, has been determined, revealing a nearly planar molecule. nih.govresearchgate.net In its crystal lattice, molecules are linked by N—H⋯O hydrogen bonds to form inversion dimers. These dimers are further connected through N—H⋯N and O—H⋯N hydrogen bonds, creating a sheet-like structure. nih.govresearchgate.net The structure is also stabilized by π–π stacking interactions between adjacent pyrimidine rings. nih.govresearchgate.net

The study of metal complexes with pyrimidine-based ligands offers further insight into the structural possibilities. X-ray diffraction studies on metal complexes of various Schiff-base ligands derived from pyrimidine and other heterocyclic compounds have shown diverse coordination geometries, including distorted square planar and trigonal-bipyramidal structures. researchgate.net For example, complexes of Co(II), Ni(II), and Cu(II) with a bidentate Schiff base ligand have been shown to crystallize in monoclinic and triclinic systems. spuvvn.edu

In the context of zinc(II) complexes with hydroxypyridinecarboxylate ligands, which share functional similarities with 2-hydroxypyrimidine, X-ray diffraction has revealed both octahedral and trigonal bipyramidal geometries. iucr.orgiucr.org The coordination sphere of the metal ion and the supramolecular structure are influenced by the ligand's specific substituents and the presence of water molecules. iucr.org These findings underscore the versatility of pyrimidine-like structures in forming complex and varied solid-state architectures.

The analysis of ruthenium(II) complexes with bipyridine ligands, which are structurally analogous to pyrimidine derivatives, also provides valuable data. X-ray diffraction of these complexes has detailed bond lengths and angles, such as the Ru-N distances and N-Ru-N bite angles, which are crucial for understanding the coordination environment of the metal center. mdpi.com

The table below summarizes crystallographic data for a related pyrimidine derivative, N′-hydroxypyrimidine-2-carboximidamide, which illustrates the typical structural parameters determined by X-ray diffraction.

Table 1: Crystal Data and Structure Refinement for N′-hydroxypyrimidine-2-carboximidamide

Parameter Value
Empirical formula C₅H₆N₄O
Formula weight 138.14
Crystal system Monoclinic
Space group P2₁/c
a (Å) 7.4066 (7)
b (Å) 8.0165 (8)
c (Å) 10.2200 (9)
β (°) 101.888 (6)
Volume (ų) 593.8 (1)
Z 4
Radiation Mo Kα
µ (mm⁻¹) 0.12
Temperature (K) 100

Data sourced from a study on N′-hydroxypyrimidine-2-carboximidamide. nih.gov

Table 2: Selected Bond Lengths for N′-hydroxypyrimidine-2-carboximidamide

Bond Length (Å)
O1—N3 1.424 (3)
N1—C4 1.336 (3)
N1—C1 1.343 (4)
N2—C3 1.343 (4)
C1—C2 1.378 (4)

Data sourced from a study on N′-hydroxypyrimidine-2-carboximidamide. nih.gov

These detailed structural analyses of related compounds provide a robust framework for predicting and understanding the crystallographic features of this compound and its potential complexes. The propensity for hydrogen bonding and the ability to coordinate with metal ions are key characteristics that define the structural chemistry of this class of compounds.

Computational and Theoretical Chemistry

Quantum Chemical Investigations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the geometric and electronic features of pyrimidine (B1678525) systems with high accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pyrimidine derivatives due to its excellent balance of accuracy and computational cost. researchgate.net DFT methods are widely used to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For pyrimidine-based systems, functionals like B3LYP are commonly paired with basis sets such as 6-311+G** to calculate key electronic parameters. researchgate.netresearchgate.net

A primary application of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting chemical reactivity. researchgate.net A low HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net In pyrimidine derivatives, the HOMO is often distributed over the pyrimidine ring, while the LUMO localization can vary depending on the substituents. researchgate.net This charge transfer character is fundamental to their biological and chemical activities. researchgate.net DFT calculations on related pyrimidine derivatives, such as those used in corrosion inhibition or medicinal chemistry, demonstrate that these molecules can act as both electron donors and acceptors, facilitating their interaction with metal surfaces or biological targets. nih.gov

The protonation of the pyrimidine ring in 2-hydroxypyrimidine (B189755) hydrochloride is expected to lower the energies of both HOMO and LUMO, potentially increasing the HOMO-LUMO gap and altering the molecule's reactivity profile. DFT can also be used to predict the most likely site of protonation and the resulting changes in geometry and charge distribution. acs.org

Table 1: Representative Frontier Orbital Energies for a Pyrimidine Derivative Calculated with DFT The following table presents example data for a related pyrimidine compound to illustrate typical values obtained from DFT calculations.

Ab Initio Calculations for Electronic Structure and Energetics

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high-accuracy benchmark for molecular properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used for more precise energetics and descriptions of electronic structure than standard DFT.

For pyrimidine-related systems, ab initio methods have been instrumental in studying tautomeric equilibria, such as the 2-hydroxypyrimidine ⇌ 2(1H)-pyrimidinone equilibrium. nih.govwikipedia.org These calculations can accurately predict the relative stabilities of different tautomers and the energy barriers for their interconversion. Hydration studies on similar molecules, like uracil, have utilized ab initio calculations to determine the interaction energies and geometric arrangements of water molecules around the heterocyclic core. nih.gov At the MP2 level of theory, the interaction energies for hydrogen-bonded complexes can be calculated with high precision, revealing that such interactions are typically of medium strength. nih.gov

In the context of 2-hydroxypyrimidine hydrochloride, ab initio methods would be ideal for accurately determining the proton affinity, the precise geometry of the protonated form, and the impact of protonation on the electronic states. acs.org These high-level calculations serve to validate and refine the results obtained from more computationally efficient DFT methods. nih.gov

Molecular Dynamics Simulations (e.g., QM/MM)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, solvent effects, and binding processes. For complex systems, such as a pyrimidine derivative interacting with a biological macromolecule or in a solvent, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly powerful. acs.orgnih.gov

In a QM/MM simulation, the chemically active region (e.g., the pyrimidine ring and its immediate interacting partners) is treated with a high-level QM method, while the rest of the system (e.g., the bulk solvent or protein) is described by a classical MM force field. nih.govamanote.com This approach allows for the study of chemical reactions, such as enzymatic hydrolysis, where bond breaking and formation are critical. acs.org Studies on pyrimidine-specific nucleoside hydrolases, for instance, have used QM/MM simulations to elucidate the mechanism of N-glycosidic bond cleavage and to understand substrate specificity. nih.gov These simulations revealed that the binding energy and the energy barrier for the reaction are governed by specific hydrogen-bonding interactions in the enzyme's active site. acs.orgnih.gov

For this compound in an aqueous solution, MD simulations could model its solvation shell, while QM/MM simulations could investigate its interaction with biological targets, accounting for the electronic effects of the protonated pyrimidine ring. nih.gov

Analysis of Intermolecular Interactions

The function of this compound in any chemical or biological context is heavily dictated by its intermolecular interactions. Computational methods provide detailed analysis of these forces, particularly hydrogen bonding and other noncovalent interactions.

Hydrogen Bonding Studies and Cooperative Effects

Hydrogen bonding is a defining feature of pyrimidine chemistry. The 2(1H)-pyrimidinone tautomer possesses both hydrogen bond donor (N-H) and acceptor (C=O) sites, enabling it to form robust, self-complementary dimers through quadruple hydrogen bonds. nih.govacs.org Theoretical studies on related 2-ureido-4[1H]-pyrimidinone (UPy) systems show that these dimers are highly stable, and the strength of this association can be modulated by substituents and the polarity of the solvent. nih.govresearchgate.net

Protonation, as in this compound, significantly alters these hydrogen bonding patterns. The formation of a hydroxypyridinium cation changes the donor/acceptor properties of the molecule. nih.gov Computational studies on dipyridone systems show that protonation leads to assemblies dictated by strong hydrogen bonds and coulombic interactions between the cation and counter-anions. nih.gov In the case of this compound, the protonated nitrogen and the hydroxyl group would act as strong hydrogen bond donors, forming interactions with the chloride anion and other surrounding molecules.

DFT calculations are used to quantify the energetics of these hydrogen bonds and to analyze cooperative effects, where the formation of one hydrogen bond influences the strength of adjacent ones. nih.gov This cooperativity is crucial in the formation of stable, ordered supramolecular structures. nih.gov

Table 2: Typical Hydrogen Bond Characteristics from Computational Studies This table provides example data for hydrogen bonds in related heterocyclic systems to illustrate the parameters analyzed.

Noncovalent Interaction (NCI) Analysis

Beyond classical hydrogen bonds, a range of weaker noncovalent interactions (NCIs) are critical for molecular recognition and stability. NCI analysis is a computational technique used to visualize and characterize these interactions in three-dimensional space. nih.govresearchgate.net The method is based on the electron density (ρ) and its reduced density gradient (RDG). imperial.ac.ukyoutube.com

By plotting the RDG against the electron density, specific signatures of different interaction types emerge. youtube.com These interactions can then be mapped onto the molecular structure as isosurfaces, which are color-coded to distinguish between them:

Strong, attractive interactions (like hydrogen bonds) are typically shown in blue. imperial.ac.ukyoutube.com

Weak, attractive interactions (like van der Waals forces) appear in green. imperial.ac.uk

Repulsive interactions (steric clashes) are shown in red. imperial.ac.ukyoutube.com

For a dimer of 2(1H)-pyrimidinone, an NCI plot would clearly visualize the strong hydrogen bonds as blue surfaces between the donor and acceptor groups. It would also reveal weaker van der Waals contacts (green surfaces) between the rings. unison.mx For this compound, NCI analysis would be invaluable for mapping the interactions between the protonated pyrimidine cation and the chloride anion, as well as interactions with surrounding solvent molecules, providing a complete picture of the forces stabilizing its structure in a condensed phase. nih.gov

Theoretical Descriptors for Reactivity and Stability

Aromaticity Indices and Electronic Delocalization (e.g., NICS, QTAIM, NBO)

The aromaticity of the pyrimidine ring in this compound is a key determinant of its stability and chemical behavior. Aromaticity is not directly observable but can be quantified using several computational indices.

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density. nih.gov Analysis of the electron density at bond critical points (BCPs) within the pyrimidine ring can provide insights into the nature and strength of the bonds. For aromatic systems, the electron density is typically delocalized, leading to characteristic values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCPs.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding electronic delocalization by examining donor-acceptor interactions between filled and vacant orbitals. researchgate.net In the context of this compound, NBO analysis can quantify the hyperconjugative interactions that contribute to the stability of the protonated ring. The delocalization of electron density from lone pairs of the nitrogen and oxygen atoms into the π* orbitals of the ring is a key feature that can be elucidated by NBO calculations. These interactions are often described in terms of second-order perturbation energies (E(2)), where larger E(2) values indicate stronger delocalization effects. researchgate.net

Theoretical Descriptor Description Relevance to this compound
NICS Nucleus-Independent Chemical Shift; a magnetic criterion for aromaticity.Negative values would confirm the aromatic character of the pyrimidine ring, which is influenced by protonation.
QTAIM Quantum Theory of Atoms in Molecules; analyzes the topology of electron density to define chemical bonds.Provides insight into bond strength and electron delocalization within the protonated pyrimidine ring.
NBO Natural Bond Orbital; analyzes donor-acceptor interactions to quantify electronic delocalization.Elucidates hyperconjugative interactions and the stabilizing effects of electron delocalization in the molecule.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, including this compound.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts and coupling constants are essential for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), has been shown to provide accurate predictions of ¹H and ¹³C NMR spectra for pyrimidine derivatives. nih.govresearchgate.net For this compound, theoretical predictions can help in the assignment of the experimentally observed signals. nih.gov The protonation state significantly affects the electronic environment of the nuclei, leading to characteristic shifts in the NMR spectrum.

Vibrational Spectroscopy (IR and Raman): The prediction of infrared (IR) and Raman spectra through computational methods allows for the detailed assignment of vibrational modes. By calculating the harmonic vibrational frequencies at a given level of theory (e.g., B3LYP/6-311++G(d,p)), a theoretical spectrum can be generated. researchgate.net These calculated frequencies are often scaled to better match experimental data. scielo.org.za For this compound, theoretical IR spectra can help to identify characteristic bands associated with the pyrimidine ring vibrations, the C-O and O-H stretching of the hydroxyl group, and the N-H vibrations resulting from protonation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net This method provides information about the energies of electronic transitions and their corresponding oscillator strengths. The predicted UV-Vis spectrum for this compound can reveal how protonation affects the electronic structure and the nature of the low-energy electronic transitions.

Spectroscopic Technique Computational Method Predicted Properties
NMR GIAO (Gauge-Independent Atomic Orbital) with DFT¹H and ¹³C chemical shifts, coupling constants.
IR/Raman DFT (e.g., B3LYP) frequency calculationsVibrational frequencies and intensities.
UV-Vis TD-DFT (Time-Dependent Density Functional Theory)Electronic transition energies, oscillator strengths, λmax.

Applications in Medicinal and Biological Chemistry

Development of Therapeutic Agents

The 2-hydroxypyrimidine (B189755) scaffold is a privileged structure in drug discovery, forming the basis for compounds designed to treat a spectrum of medical conditions. Researchers have modified this core to create derivatives with tailored biological activities, leading to promising developments in multiple therapeutic areas. gsconlinepress.com

Antimicrobial Properties

Derivatives synthesized from a 2-hydroxypyrimidine base have demonstrated significant potential as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.

A study detailing the synthesis of novel 2-hydroxy pyrimidine (B1678525) derivatives showed that these compounds exhibited promising in-vitro antibacterial and antifungal activities. researchgate.net The research underscored the value of the 2-hydroxypyrimidine moiety in developing new antimicrobial drugs. researchgate.net Further investigations into various pyrimidine derivatives have confirmed their efficacy. For instance, certain dihydropyrimidinone compounds, synthesized through the Biginelli reaction, have shown significant activity against pathogenic bacteria such as Staphylococcus aureus and Salmonella typhi. mdpi.com

The antimicrobial mechanism for some of these derivatives is believed to involve the inhibition of critical bacterial enzymes. Molecular docking studies on certain 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs suggest that their antibacterial action may stem from the inhibition of the MurB enzyme, which is essential for peptidoglycan biosynthesis in bacteria. researchgate.net

Derivative TypeTarget OrganismActivity (MIC/MBC)Source
Dihydropyrimidin-thionesStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosaMIC: 0.42–2.0 mg/mL researchgate.net
1,2,3,4-tetrahydropyrimidinesStaphylococcus aureusMIC: 19.9-40.6 µg/mL mdpi.com
1,2,3,4-tetrahydropyrimidinesEscherichia coliMIC: 17.8-101.4 µg/mL mdpi.com
Pyrimidopyrimidine derivativesStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus flavusExcellent Activity nih.gov
Thienyl chalcone-based 2-hydroxy pyrimidinesVarious bacteria and fungiPromising Activity researchgate.net

Table 1: Summary of Antimicrobial Activity of Selected 2-Hydroxypyrimidine Derivatives. MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration.

Antiviral Activities

The 2-hydroxypyrimidine structure is a key component in the synthesis of potent antiviral agents. It serves as a reagent in the creation of complex molecules designed to inhibit viral replication. chemicalbook.com A notable example is its use in the synthesis of BI 207524, an inhibitor of the NS5B protein, which is crucial for the replication of the hepatitis C virus. chemicalbook.com

Research has also explored the antiviral properties of related pyrimidine compounds. A study on tetrahydro-2(1H)-pyrimidinone derivatives found that several compounds strongly inhibited the reproduction of the fowl plague virus and Semliki Forest virus. nih.gov Specifically, certain morpholinomethyl derivatives of tetrahydro-2(1H)-pyrimidinone inhibited the infectious yield of the fowl plague virus by 87.5-99.6% and the Semliki Forest virus by over 99.9%. nih.gov More recent studies have highlighted the potential of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, which demonstrated selective efficacy against human coronaviruses HCoV-229E and HCoV-OC43. mdpi.com The broad antiviral potential of the pyrimidine class of molecules is well-documented in patent literature, covering activity against influenza, herpes, and human immunodeficiency virus (HIV), among others. nih.gov

Anticancer and Antineoplastic Potential

The pyrimidine framework, for which 2-hydroxypyrimidine hydrochloride is a primary starting material, is of paramount importance in the development of anticancer therapeutics. nih.govnih.gov Numerous derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells, with some showing significant cytotoxic activity. gsconlinepress.comnih.gov

Derivatives such as pyrimido[4,5-d]pyrimidines and pyrimidine-sulfonamide hybrids are recognized for their potent anticancer effects. nih.govnih.gov Research into new pyrimidopyrimidine derivatives revealed compounds with strong cytotoxic effects against several human cancer cell lines. nih.gov For example, one derivative demonstrated high activity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HEPG-2 (liver cancer) cell lines, with IC₅₀ values comparable to the reference drug doxorubicin. nih.gov The anticancer activity of these compounds is often linked to their ability to interfere with multiple cancer-related biological pathways. nih.gov

DerivativeCell LineActivity (IC₅₀ in µM)Source
Pyrimidopyrimidine 10cHCT-116 (Colon)5.46 ± 0.3 nih.gov
Pyrimidopyrimidine 10cMCF-7 (Breast)6.13 ± 0.4 nih.gov
Pyrimidopyrimidine 10cHEPG-2 (Liver)7.34 ± 0.5 nih.gov
Doxorubicin (Reference)HCT-116 (Colon)5.23 ± 0.2 nih.gov
Doxorubicin (Reference)MCF-7 (Breast)5.99 ± 0.3 nih.gov
Doxorubicin (Reference)HEPG-2 (Liver)7.12 ± 0.4 nih.gov

Table 2: In-Vitro Cytotoxic Activity of a Selected Pyrimidine Derivative Compared to Doxorubicin. IC₅₀ represents the concentration required to inhibit 50% of cell growth.

Anthelmintic Activity

A significant development in the application of pyrimidine derivatives has been in the field of anthelmintics, addressing parasitic worm infections. While not previously described for this activity, a new class of compounds, the 2,4-diaminothieno[3,2-d]pyrimidines, which are derived from a pyrimidine core, have shown remarkable efficacy against the whipworm Trichuris trichiura. nih.gov

This class of compounds is unique in that it is active against both the adult stage of the parasite and, crucially, its egg stages (both unembryonated and embryonated). nih.gov This dual action presents a novel strategy for breaking the parasite's lifecycle, offering a potential environmental control method in addition to treating active infections. This discovery highlights the potential to develop new and more effective treatments for trichuriasis, a disease for which current drugs have limited efficacy. nih.gov

Anti-inflammatory and Analgesic Research

The pyrimidine nucleus is a key feature in many compounds investigated for anti-inflammatory properties. nih.govmdpi.com Research has focused on designing pyrimidine derivatives that can modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes. nih.gov

A study on specific pyrimidine derivatives found that they acted as highly selective inhibitors of COX-2, an enzyme implicated in inflammation and pain. nih.gov The selectivity of these compounds for COX-2 over COX-1 is a desirable trait, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. The most promising of these derivatives showed selectivity comparable to the established anti-inflammatory drug meloxicam. Furthermore, these compounds demonstrated an ability to reduce levels of reactive oxygen species (ROS) in an inflammatory cell model, indicating additional antioxidant properties that can contribute to their anti-inflammatory effect. nih.gov The broader class of pyrido[2,3-d]pyrimidines has also been noted for its analgesic and anti-inflammatory activities in various pharmacological studies. nih.gov

Enzyme Inhibition and Modulation of Biological Pathways

A primary mechanism through which 2-hydroxypyrimidine-based compounds exert their therapeutic effects is through the inhibition or modulation of specific enzymes and biological pathways. By designing derivatives that can selectively bind to the active sites of enzymes, researchers can disrupt disease processes at a molecular level.

One area of significant research is the inhibition of Glutathione S-transferase (GST), an enzyme that plays a critical role in detoxification and is often overexpressed in tumor cells, contributing to chemotherapy resistance. journalagent.com A study investigating the inhibitory effects of various pyrimidine derivatives on GST found that several compounds acted as effective inhibitors. Notably, 4-amino-2-chloropyrimidine (B189420) was identified as a potent noncompetitive inhibitor of the enzyme. journalagent.com

Inhibitor (Pyrimidine Derivative)Enzyme TargetInhibition TypeKᵢ Value (µM)Source
4-amino-2-chloropyrimidineGlutathione S-transferase (GST)Noncompetitive0.047 ± 0.0015 journalagent.com
4-amino-6-chloropyrimidineGlutathione S-transferase (GST)Noncompetitive0.203 ± 0.0049 journalagent.com

Table 3: Inhibition of Glutathione S-transferase by Pyrimidine Derivatives. Kᵢ (inhibition constant) indicates the potency of an inhibitor; a lower value signifies greater potency.

In addition to GST, pyrimidine derivatives have been developed to target other crucial enzymes. As mentioned previously, pyrimidine derivatives have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. nih.gov In the realm of antimicrobial research, the bacterial enzyme MurB has been identified as a potential target for dihydropyrimidin-2(1H)-one derivatives, disrupting cell wall synthesis. researchgate.net This targeted approach to enzyme inhibition is a cornerstone of modern drug design, and the 2-hydroxypyrimidine scaffold continues to be a valuable platform for developing these highly specific therapeutic agents.

Inhibition of Nucleic Acid Synthesis Enzymes

As a foundational heterocyclic compound naturally present in DNA and RNA bases like cytosine, thymine, and uracil, the pyrimidine core is a logical starting point for the design of molecules that interfere with nucleic acid synthesis. nih.govjuniperpublishers.com The biosynthesis of pyrimidine nucleotides is a critical pathway for cell growth and replication. nih.gov While direct studies on this compound are limited, research on related derivatives demonstrates their potential to inhibit key enzymes in this process. For instance, the naphthoquinone derivative, 2-hydroxy-3-(3,3-dichloroallyl)-1,4-naphthoquinone, has been shown to inhibit the synthesis of pyrimidine nucleotides. nih.gov This inhibition is partly achieved by targeting enzymes such as dihydroorotate (B8406146) oxidase, a crucial component in the de novo pyrimidine nucleotide biosynthetic pathway. nih.gov The ability of pyrimidine derivatives to disrupt DNA synthesis and repair mechanisms also positions them as potential anti-cancer agents, as this can lead to DNA damage and hinder tumor cell division. researchgate.net

Aldehyde Oxidase Inhibition Studies

Aldehyde oxidase (AO) is a cytosolic enzyme that plays a significant role in the metabolism of various drugs, particularly those containing azaheterocyclic rings. researchgate.netnih.govwikipedia.org This enzyme catalyzes the oxidation of aldehydes to carboxylic acids and the hydroxylation of heteroaromatic rings. researchgate.netwikipedia.orgyoutube.com The carbon atoms adjacent to a nitrogen heteroatom in pyrimidine rings are susceptible to AO-mediated oxidation. researchgate.netyoutube.comresearchgate.net

Studies on pyrimidine-containing compounds have revealed species-specific differences in their metabolism by AO and the related enzyme, xanthine (B1682287) oxidase (XO). nih.gov For example, in the metabolism of the mGlu5 negative allosteric modulator VU0424238, oxidation at the 2-position of the pyrimidine ring was mediated by AO in all tested species. nih.gov However, the subsequent oxidation to a dioxopyrimidine metabolite was handled predominantly by AO in monkeys and by XO in rats. nih.gov Strategies to mitigate AO-mediated metabolism, which can lead to rapid drug clearance or the formation of toxic metabolites, include modifying the electronic properties of the heterocyclic ring or blocking the site of oxidation. researchgate.netacs.orgnih.gov Isovanillin is one of the known inhibitors of aldehyde oxidase. wikipedia.org

Tyrosinase Inhibition Studies with Derivatives

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a major strategy for treating hyperpigmentation disorders and for use in cosmetic skin-lightening products. nih.govfrontiersin.orgresearchgate.net While 2-hydroxypyrimidine itself is not a primary focus, its derivatives have been explored as potential tyrosinase inhibitors.

Research has shown that the presence of a hydroxyl group on an aromatic ring can increase the likelihood of anti-tyrosinase activity. nih.gov For instance, derivatives of tetrahydrobenzo nih.govacs.orgthieno[2,3-d]pyrimidine-4(3H)-one have been synthesized and evaluated for their ability to inhibit tyrosinase. nih.gov The most potent compounds in this series featured hydroxyl groups, suggesting that these groups play a role in interacting with the copper atoms in the enzyme's active site. nih.gov Similarly, studies on other heterocyclic compounds, like aurones, have found that derivatives with multiple hydroxyl groups exhibit significant tyrosinase inhibition. nih.gov Structure-activity relationship studies on various classes of compounds, including chalcones and isoflavones, have consistently highlighted the importance of specific hydroxylation patterns for potent tyrosinase inhibition. mdpi.com For example, 4-resorcinol and trihydroxyisoflavone derivatives have shown strong inhibitory activity. nih.govmdpi.com

Interaction with Biomolecules

The ability of 2-hydroxypyrimidine and its derivatives to interact with essential biomolecules like nucleic acids and proteins is fundamental to their biological activities. These interactions can be probed using various spectroscopic and thermodynamic techniques.

DNA and RNA Binding Studies

The structural similarity of the pyrimidine core to the bases of nucleic acids suggests a natural propensity for interaction. acs.orgacs.org Pyrimidine derivatives can interact with DNA and RNA through various modes, including intercalation between base pairs and binding within the grooves of the helix. beilstein-journals.orgbritannica.com The stability and conformation of nucleic acid structures are influenced by these interactions. acs.org

Thermodynamic and spectroscopic studies on pyrimidine-based model compounds reveal that interactions with ions, such as magnesium, are predominantly driven by ion-hydrophilic interactions. acs.orgacs.org The 2'-hydroxyl group of RNA, a key structural difference from DNA, plays a crucial role in the conformation and stability of RNA helices and can participate in hydrogen-bonding networks. nih.gov Fluorescently labeled pyrimidine derivatives are valuable tools for studying these interactions, allowing researchers to monitor binding events and conformational changes in real-time. beilstein-journals.orgnih.gov

Protein Binding and Conformational Probing (e.g., Fluorescence Probes for Bovine Serum Albumin)

Serum albumins, such as bovine serum albumin (BSA), are major transport proteins in the bloodstream, and their interaction with drugs can significantly affect pharmacokinetics. nih.govsemanticscholar.org Fluorescence spectroscopy is a highly sensitive technique used to study these binding interactions. nih.govsemanticscholar.orgnih.gov Proteins like BSA have intrinsic fluorescence, primarily due to their tryptophan residues, which can be quenched upon binding to a ligand. semanticscholar.orgacs.org

Studies involving pyrimidine derivatives have demonstrated their ability to bind to BSA, often through hydrophobic interactions. nih.gov For example, the binding of 2-amino-6-hydroxy-4-(4-N, N-dimethylaminophenyl)-pyrimidine-5-carbonitrile (AHDMAPPC) to BSA was characterized by static fluorescence quenching, indicating the formation of a ground-state complex. nih.govsemanticscholar.org The thermodynamic parameters calculated from these studies can reveal the nature of the binding forces. nih.gov Furthermore, pyrimidine derivatives designed as fluorescent probes can be used to monitor conformational changes in proteins and to study protein-ligand interactions in various biological systems. beilstein-journals.orgnih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For pyrimidine derivatives, SAR studies have provided valuable insights into how different substituents on the pyrimidine ring influence their pharmacological effects. nih.govresearchgate.net The position and nature of these substituents can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. nih.gov

For instance, in the development of kinase inhibitors, specific substitutions on the pyrimidine scaffold are essential for enhancing inhibitory activity against targets like EGFR, VEGFR, and PI3K. researchgate.netresearchgate.net The ability of the pyrimidine ring to act as a hydrogen bond acceptor and to participate in π-π stacking interactions contributes to its potency and selectivity as an enzyme inhibitor. researchgate.net In the context of NAPE-PLD inhibitors, conformational restriction of a substituent and the introduction of groups like (S)-3-hydroxypyrrolidine led to a significant increase in potency and improved drug-like properties. acs.org Similarly, for cholinesterase inhibitors, the nature of the aromatic group and the length of the linker chain attached to the pyrimidine ring were found to be critical determinants of inhibitory potency and selectivity. acs.org These studies underscore the importance of systematic structural modifications in the rational design of new therapeutic agents based on the versatile pyrimidine framework. nih.govnih.gov

Applications in Agricultural Chemistry

Agrochemical Development

The chemical framework provided by 2-Hydroxypyrimidine (B189755) serves as a valuable starting point for the creation of new agrochemicals. The inherent reactivity and structural features of the pyrimidine (B1678525) ring are exploited to synthesize derivatives with enhanced biological performance. These development programs focus on creating molecules that can selectively interfere with the life processes of pests and pathogens while remaining safe for the crops.

The pyrimidine structure is a key feature in several classes of herbicides. Scientists have designed and synthesized numerous pyrimidine derivatives that demonstrate significant herbicidal effects against a variety of weeds. These compounds often function by inhibiting crucial plant enzymes.

One area of research has focused on creating pyrimidine derivatives that act as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO). For instance, a series of novel pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids were synthesized and tested for their herbicidal properties. nih.gov Among these, the compound 3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] mdpi.comnih.govoxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, designated as 11q, was found to be exceptionally potent. nih.gov This compound exhibited an inhibitory constant (Ki) of 0.0074 μM against tobacco PPO, which is six times more active than the commercial herbicide flumioxazin (B1672886). nih.gov Compound 11q demonstrated effective, broad-spectrum weed control at application rates of 37.5 to 150 grams of active ingredient per hectare in both pre- and post-emergence scenarios. nih.gov Notably, it showed selectivity and safety for crops like maize, soybean, peanut, and cotton at higher rates, and for rice and wheat at a rate of 75 grams per hectare. nih.gov

Another important target for pyrimidine-based herbicides is the enzyme acetyl-CoA carboxylase (ACCase), which is vital for fatty acid synthesis in grasses. researchgate.net Researchers have developed aryloxyphenoxypropionates (APPs) containing 2- and 4-pyrimidinyloxy groups. These compounds have shown promising herbicidal activity against weeds like rape (Brassica napus) and barnyard grass at concentrations of 100 mg/L. researchgate.net Several of these synthesized compounds were more effective at inhibiting the stalk growth of barnyard grass than the commercial herbicide cyhalofop. researchgate.net

Furthermore, pyrimidine derivatives have been investigated as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), another critical enzyme in plant metabolism. researchgate.net

Table 1: Herbicidal Activity of Pyrimidine Derivatives

Compound Class Target Enzyme Example Compound Key Finding
Pyrido[2,3-d]pyrimidine-2,4-dione Protoporphyrinogen Oxidase (PPO) Compound 11q Six times more active than flumioxazin against tobacco PPO. nih.gov
Pyrimidinyloxyphenoxypropionate Acetyl-CoA Carboxylase (ACCase) Various derivatives Good herbicidal activity against rape and barnyard grass. researchgate.net
Aryloxyacetic Acid Derivatives 4-hydroxyphenylpyruvate dioxygenase (HPPD) Compound II4 Showed high pre-emergence herbicidal activity, slightly better than mesotrione. researchgate.net

The pyrimidine nucleus is a foundational element in the development of modern fungicides. The need for new antifungal agents is continuous, driven by the risk of resistance developing to existing commercial fungicides. mdpi.com Pyrimidine derivatives have been synthesized and evaluated for their ability to control a wide range of plant-pathogenic fungi.

Research has demonstrated that novel pyrimidine derivatives exhibit significant in vitro fungicidal activity against numerous phytopathogenic fungi. mdpi.com For example, introducing a thiazole (B1198619) ring into the 2-aminopyrimidine (B69317) structure has been shown to drastically increase its toxicity to fungi like Fusarium oxysporum and Helminthosporium oryzae. nih.gov This enhanced activity is partly attributed to the inhibition of fungal nucleic acid synthesis. nih.gov

Anilinopyrimidines are a major class of fungicides used to manage gray mold caused by Botrytis cinerea. researchgate.net To combat fungicide resistance, new series of pyrimidine compounds are constantly being explored. One such effort involved the synthesis of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine derivatives, many of which displayed excellent fungicidal activity. researchgate.net Similarly, novel 2-oxo- and 2-hydroxycycloalkylsulfonamides have been synthesized and shown to possess excellent activity against B. cinerea both in the laboratory and in live plant studies. nih.gov For instance, compounds 4C and 4D, which are 2-hydroxycycloalkylsulfonamides, showed higher control efficacy against gray mold on cucumber plants than the commercial fungicides procymidone (B1679156) and pyrimethanil (B132214). nih.gov

Further research into hybrid molecules has yielded promising results. A series of coumarin (B35378) derivatives containing a pyrimidine amine and an isothiazole (B42339) group were designed and synthesized. acs.org These compounds showed good fungicidal activity against several fungi, including Alternaria solani, Botrytis cinerea, Cercospora arachidicola, and Rhizoctonia solani. acs.org Specifically, compounds 4b and 4d were more active against R. solani than the commercial fungicide diflumetorim, with EC50 values of 11.3 and 13.7 μg/mL, respectively. acs.org

Table 2: Fungicidal Activity of Pyrimidine Derivatives Against Various Phytopathogens

Compound Series Target Fungi Key Findings
Pyrimidine derivatives with a thiazole ring Fusarium oxysporum, Helminthosporium oryzae Introduction of a thiazole ring drastically increased toxicity to both fungi. nih.gov
2-Hydroxycycloalkylsulfonamides Botrytis cinerea Compounds 4C and 4D showed higher control efficacy than procymidone and pyrimethanil on cucumber. nih.gov
Pyrimidine amine-isothiazole-coumarin hybrids Rhizoctonia solani Compounds 4b and 4d were more active than the commercial fungicide diflumetorim. acs.org
4-phenyl-6-trifluoromethyl-2-amino-pyrimidines Botrytis cinerea Most synthesized compounds possessed excellent fungicidal activity. researchgate.net

Q & A

Q. What is the optimal synthetic route for 2-Hydroxypyrimidine hydrochloride in a laboratory setting?

The compound can be synthesized via acid-catalyzed cyclization. A validated method involves dissolving urea (3.04 mol) in methanol saturated with HCl gas at 0°C, followed by dropwise addition of 1,1,3,3-tetramethoxypropane. The mixture is refluxed for 1 hour, yielding yellow crystals (78% yield). Post-reaction, crystals are filtered and dried under vacuum with NaOH. Key characterization data includes:

  • EIMS : m/z 97.1 (M + H)+
  • ¹H NMR (DMSO) : δ 14.14 (NH), 8.79 (H4/H6), 6.82 (H5)
  • ¹³C NMR (DMSO) : δ 159.32 (C4/C6), 147.99 (C2), 104.30 (C5) .

Q. How should researchers handle and store this compound to ensure stability and safety?

While specific safety data for this compound is limited in the evidence, general protocols for hydrochlorides apply:

  • Storage : Keep in a tightly sealed container, protected from light and moisture, at room temperature.
  • Handling : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to HCl gas exposure during synthesis. Avoid inhalation/ingestion and wash hands post-handling .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Use a combination of:

  • EIMS for molecular ion confirmation.
  • ¹H/¹³C NMR to verify ring proton environments and carbon assignments.
  • IR spectroscopy to identify NH/O-H stretches (~3200 cm⁻¹) and pyrimidine ring vibrations .

Advanced Research Questions

Q. What experimental challenges arise when using this compound in radical coupling reactions, and how can they be addressed?

Attempts to use this compound in radical alkylation (e.g., with dilauroyl peroxide) may fail due to poor reactivity or side reactions. In one study, no coupled product formed despite optimized conditions. Solutions include:

  • Screening alternative initiators (e.g., AIBN).
  • Protecting the hydroxyl group to enhance radical stability .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Discrepancies may arise from impurities or polymorphic forms. To mitigate:

  • Repurify via recrystallization (methanol/water).
  • Validate purity using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Cross-reference NMR with literature (e.g., δ 8.79 for H4/H6 in DMSO) .

Q. What role does this compound play in the synthesis of modified nucleosides or heterocyclic compounds?

It serves as a precursor for pyrimidine derivatives. For example:

  • Benzoylation of the hydroxyl group enables access to protected intermediates for nucleoside analogs.
  • Condensation with aldehydes can yield fused heterocycles (e.g., quinazolines) for medicinal chemistry studies. Challenges include regioselectivity control, requiring careful optimization of reaction conditions (e.g., solvent, temperature) .

Methodological Notes

  • Synthesis Optimization : Scale-up may require adjusting HCl gas flow rates to maintain saturation without excessive foaming.
  • Analytical Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula if discrepancies arise in EI-MS data.
  • Safety Compliance : For large-scale reactions, implement additional controls (e.g., respiratory protection for HCl vapor) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.